Cas no 106515-46-2 (1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol)

1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol
- SCHEMBL15269986
- 2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one
- AKOS000321581
- 2-(benzothiazolyl)-5-methyl-1,2-dihydro-pyrazol-3-one
- 106515-46-2
- MFCD02255710
- SR-01000031013-1
- 2-benzothiazol-2-yl-5-methyl-1,2-dihydropyrazol-3-one
- RFCDWGJVSOXPQD-UHFFFAOYSA-N
- LS-01913
- 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol
- ALBB-005086
- SR-01000031013
- STK501576
- 1H-Pyrazol-5-ol, 1-(2-benzothiazolyl)-3-methyl-
- SD-16111
- Z56766400
- 2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol
- H23724
-
- MDL: MFCD02255710
- インチ: InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-6,13H,1H3
- InChIKey: RFCDWGJVSOXPQD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2
計算された属性
- せいみつぶんしりょう: 231.04663309g/mol
- どういたいしつりょう: 231.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 73.5Ų
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB405634-500 mg |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |
106515-46-2 | 500MG |
€195.40 | 2023-02-20 | ||
abcr | AB405634-1 g |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |
106515-46-2 | 1 g |
€239.00 | 2023-07-19 | ||
TRC | B411350-50mg |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |
106515-46-2 | 50mg |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM485202-5g |
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |
106515-46-2 | 97% | 5g |
$*** | 2023-04-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036936-500mg |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |
106515-46-2 | 500mg |
2047CNY | 2021-05-07 | ||
Chemenu | CM485202-1g |
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |
106515-46-2 | 97% | 1g |
$*** | 2023-04-03 | |
Ambeed | A591717-1g |
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |
106515-46-2 | 97% | 1g |
$178.0 | 2024-08-02 | |
A2B Chem LLC | AI06996-500mg |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1h-pyrazol-5-ol |
106515-46-2 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | AI06996-1g |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1h-pyrazol-5-ol |
106515-46-2 | >95% | 1g |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AI06996-5g |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1h-pyrazol-5-ol |
106515-46-2 | 95% | 5g |
$787.00 | 2024-04-20 |
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-olに関する追加情報
Research Brief on 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS: 106515-46-2): Recent Advances and Applications in Chemical Biology and Medicine
The compound 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS: 106515-46-2) has recently garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and development.
Recent studies have highlighted the versatility of 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol as a scaffold for designing novel bioactive molecules. Its benzothiazole and pyrazole moieties contribute to its ability to interact with various biological targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapy with reduced gastrointestinal side effects compared to traditional NSAIDs.
Structural optimization efforts have yielded derivatives with improved pharmacokinetic properties. Research teams at several academic institutions have reported modified versions of this core structure that exhibit enhanced blood-brain barrier penetration, opening possibilities for central nervous system-targeted therapies. Computational modeling studies have provided insights into the structure-activity relationships, particularly the importance of the hydroxyl group at position 5 of the pyrazole ring for target binding affinity.
In oncology research, preliminary in vitro studies have shown promising results against various cancer cell lines, with particular efficacy observed in breast and prostate cancer models. The compound appears to exert its effects through multiple mechanisms, including induction of apoptosis and inhibition of angiogenesis. However, researchers caution that further in vivo studies are needed to validate these findings and assess potential toxicity profiles.
The synthetic accessibility of 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol has been another area of investigation, with recent publications describing more efficient synthetic routes that improve yield and purity. Green chemistry approaches utilizing microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining high product yields, as reported in a 2024 ACS Sustainable Chemistry & Engineering article.
Looking forward, the compound's potential as a molecular probe for studying protein-protein interactions is being explored. Its fluorescence properties, derived from the benzothiazole moiety, make it particularly suitable for developing new imaging agents in biological systems. Several pharmaceutical companies have included derivatives of this compound in their early-stage discovery pipelines, though specific development programs remain confidential at this time.
This research brief underscores the growing importance of 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol in medicinal chemistry and suggests that continued investigation of this scaffold may yield clinically relevant compounds in the coming years. Researchers are encouraged to explore its potential in combination therapies and as a platform for developing targeted drug delivery systems.
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